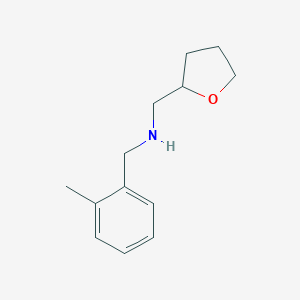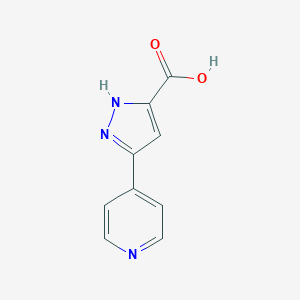![molecular formula C13H11N3O5 B185632 [3-(2,4-Dinitroanilino)phenyl]methanol CAS No. 301326-28-3](/img/structure/B185632.png)
[3-(2,4-Dinitroanilino)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2,4-Dinitroanilino)phenyl]methanol, commonly known as DNAM, is a chemical compound that has been widely used in scientific research. DNAM is a derivative of 2,4-dinitrophenylhydrazine and has been used in the synthesis of various organic compounds. Its unique structure and properties make it a valuable tool for researchers in different fields of study.
Mécanisme D'action
DNAM is a nucleophilic reagent that can react with electrophilic compounds, such as aldehydes and ketones. The reaction between DNAM and an aldehyde or ketone yields a yellow crystalline solid, which can be used for identification and quantification purposes. The reaction mechanism involves the formation of a hydrazone intermediate, which is stabilized by the electron-withdrawing nitro groups in DNAM.
Biochemical and Physiological Effects
DNAM has been shown to have some biochemical and physiological effects. DNAM has been reported to inhibit the growth of some bacterial strains, including E. coli and Staphylococcus aureus. DNAM has also been shown to have some antitumor activity in vitro. However, the exact mechanism of action of DNAM in these biological systems is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
DNAM has several advantages as a reagent in laboratory experiments. DNAM is a stable and relatively inexpensive reagent that can be easily synthesized in the laboratory. DNAM is also a versatile reagent that can be used in a wide range of organic synthesis and analytical chemistry applications. However, DNAM has some limitations as a reagent in laboratory experiments. DNAM is a toxic and potentially hazardous compound that should be handled with care. DNAM is also a relatively weak nucleophile and may not react with some electrophilic compounds.
Orientations Futures
There are several future directions for research on DNAM. One potential direction is the development of new synthetic methods for DNAM and its derivatives. Another potential direction is the investigation of the biological activity of DNAM and its derivatives. The exact mechanism of action of DNAM in biological systems is not well understood, and further research is needed to elucidate this mechanism. Additionally, the development of new applications for DNAM in organic synthesis and analytical chemistry is another potential future direction for research on this compound.
Méthodes De Synthèse
DNAM can be synthesized by reacting 2,4-dinitrophenylhydrazine with benzaldehyde in the presence of an acid catalyst. The reaction yields DNAM as a yellow crystalline solid. The purity of DNAM can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DNAM has been used in various scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. DNAM is a versatile reagent that can be used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. DNAM has also been used as a reagent for the determination of aldehydes and ketones in analytical chemistry.
Propriétés
Numéro CAS |
301326-28-3 |
|---|---|
Formule moléculaire |
C13H11N3O5 |
Poids moléculaire |
289.24 g/mol |
Nom IUPAC |
[3-(2,4-dinitroanilino)phenyl]methanol |
InChI |
InChI=1S/C13H11N3O5/c17-8-9-2-1-3-10(6-9)14-12-5-4-11(15(18)19)7-13(12)16(20)21/h1-7,14,17H,8H2 |
Clé InChI |
HMLQAZXLVANBQI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO |
SMILES canonique |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B185564.png)

![N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide](/img/structure/B185566.png)


